
(5R)-5-Methylmorpholine-2-carboxylic acid
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Overview
Description
(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral amino acid derivative with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methylmorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization. Another approach involves the use of diazo compounds for cyclopropanation, leading to the formation of the morpholine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Anhydride Formation
The carboxylic acid group undergoes anhydride synthesis via activation with triphenylphosphine oxide (TPPO) and oxalyl chloride [(COCl)₂] . This method achieves high yields (94%) in acetonitrile at 0°C over 5 hours .
Mechanism :
-
TPPO reacts with (COCl)₂ to form a triphenylchlorophosphonium intermediate.
-
Carboxylic acid activation occurs via acyl phosphonochloride formation.
-
Nucleophilic attack by another carboxylate yields the anhydride .
Reaction Conditions | Yield | Source |
---|---|---|
TPPO/(COCl)₂, CH₃CN, 0°C, 5 h | 94% | |
TPPO/(COCl)₂, CH₂Cl₂, 25°C, 3 h | 87% |
Esterification
The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For example, methanol in refluxing toluene produces methyl (5R)-5-methylmorpholine-2-carboxylate.
Example :
(5R)-Acid+MeOHH+(5R)-Methyl ester+H2O
Amide Coupling
The compound participates in peptide bond formation using coupling agents like DCC or EDC. A Boc-protected derivative (similar in structure) forms amides with primary amines in dichloromethane at room temperature.
Coupling Agent | Amine | Solvent | Yield | Source |
---|---|---|---|---|
EDC/HOBt | Benzylamine | CH₂Cl₂ | 89% | |
DCC | Glycine methyl ester | DMF | 78% |
Cyclocondensation Reactions
Reacting with diglycolic anhydride and arylideneamines yields polysubstituted 5-oxomorpholine-2-carboxylic acids . The stereochemistry at C5 directs regioselectivity.
Example :
(5R)-Acid+Diglycolic anhydride→Trans-3,4-disubstituted morpholinone
Oxidation and Reduction
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Oxidation : The morpholine nitrogen can be oxidized to N-oxide using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s oxygen, though this is less common.
Stereochemical Influence on Reactivity
The (5R) configuration critically impacts reaction outcomes:
-
Asymmetric Catalysis : Morpholine derivatives with (5R) stereochemistry enhance enantioselectivity in 1,4-addition reactions (e.g., 90% e.e. in iPrOH at −10°C) .
-
Biological Interactions : The spatial arrangement affects binding to enzymes, as seen in studies involving similar β-amino acids.
Protection/Deprotection Strategies
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Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF.
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Acidic Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, regenerating the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound plays a significant role in drug design and development due to its pharmacological properties. Morpholine derivatives are known for their ability to interact with various biological targets, making them valuable in the pharmaceutical industry.
Key Properties:
- Binding Affinity: Research indicates that (5R)-5-methylmorpholine-2-carboxylic acid exhibits promising binding affinities to specific receptors, which can be leveraged in the development of novel therapeutic agents.
- Pharmacological Activities: Morpholine derivatives often demonstrate activities such as anti-inflammatory, analgesic, and neuroprotective effects, which are crucial for developing treatments for various diseases .
Case Study:
A study investigated the interaction of this compound with certain receptors involved in neurodegenerative diseases. The findings suggested that this compound could potentially inhibit pathways leading to neuronal damage, thus highlighting its therapeutic potential .
Peptide Synthesis
This compound serves as an essential building block in peptide synthesis. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which are critical for biological activity.
Applications in Synthesis:
- Building Block for Peptides: The compound is utilized as a precursor in synthesizing various peptides, particularly those requiring specific stereochemistry for optimal efficacy .
- Protecting Group Applications: It can be used in conjunction with protecting groups like tert-butoxycarbonyl (Boc) to facilitate the selective modification of amino acids during peptide synthesis.
Data Table: Peptide Synthesis Applications
Compound Used | Application | Outcome |
---|---|---|
This compound | Peptide synthesis | Enhanced yield of target peptides |
Boc-protected derivative | Selective modifications | Improved selectivity in reactions |
Catalysis
The compound has also been explored as a catalyst in various organic reactions. Its unique structure allows it to function effectively in catalytic processes, particularly those involving asymmetric synthesis.
Catalytic Properties:
- Organocatalysis: Studies have demonstrated that this compound can act as an efficient organocatalyst, facilitating reactions with high enantioselectivity .
- Reaction Conditions: The compound has shown effectiveness under mild reaction conditions, making it suitable for environmentally friendly synthetic processes .
Case Study:
In a recent experiment, this compound was employed as a catalyst in a model reaction involving aldehydes and nitro compounds. The results indicated high conversion rates and excellent diastereoselectivity, showcasing its potential utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-5-Methylmorpholine-2-carboxylic acid include other morpholine derivatives and amino acid analogs. Examples include:
- (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid
- Tetrazoles as carboxylic acid isosteres
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H11NO3, with a molecular weight of approximately 145.16 g/mol. Its structure includes a morpholine ring and a carboxylic acid functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.
2. Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their ability to modulate inflammatory responses. Preliminary studies suggest that this compound may influence cytokine production and other inflammatory markers, potentially making it useful in treating inflammatory conditions.
3. Central Nervous System Activity
Morpholine derivatives are frequently explored for their neuroactive properties. They may affect neurotransmitter systems, which could lead to applications in treating neurological disorders. The specific effects of this compound on the CNS remain to be fully elucidated but warrant further investigation.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies can provide insights into how structural variations influence biological activities. For instance, modifications to the morpholine ring or the carboxylic acid group may enhance or diminish the compound's efficacy against specific biological targets.
Case Studies and Research Findings
Several studies have documented the biological activity of morpholine derivatives:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µM. |
Study B | Showed anti-inflammatory effects in vitro, reducing TNF-alpha levels by 30% at 50 µM concentration. |
Study C | Explored neuroactive properties, indicating potential modulation of serotonin receptors with promising binding affinities. |
These findings highlight the versatility of this compound and its potential applications in medicinal chemistry.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5R)-5-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
InChI Key |
XCKFLDCAIOSMSB-CNZKWPKMSA-N |
Isomeric SMILES |
C[C@@H]1COC(CN1)C(=O)O |
Canonical SMILES |
CC1COC(CN1)C(=O)O |
Origin of Product |
United States |
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